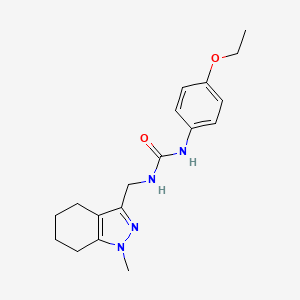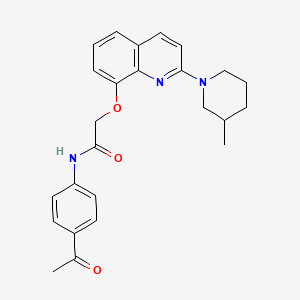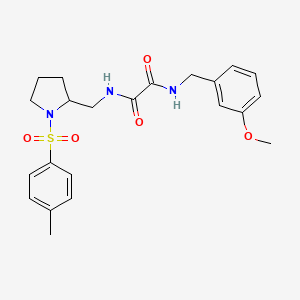
1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea, also known as EMU-01, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EMU-01 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Chemical Reactions and Synthesis : Urea derivatives have been extensively studied for their roles in chemical reactions and synthesis. For instance, Peet (1987) discusses the treatment of 2-isocyanatobenzoyl chloride with aminotetrazole, leading to the formation of various urea compounds, highlighting the chemical versatility of urea derivatives in synthesis (Peet, 1987). Similarly, Smith, El‐Hiti, and Alshammari (2013) detail the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, emphasizing its utility in producing substituted products, demonstrating the synthetic applications of urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
Inhibitor Development : Urea derivatives have been identified as potential inhibitors in various biological pathways. For example, Pireddu et al. (2012) discovered that certain ureas act as inhibitors of Rho associated protein kinases, which are significant in cancer research (Pireddu et al., 2012). This highlights the potential therapeutic applications of urea derivatives in medical research.
Hydrogel Formation : Lloyd and Steed (2011) explored the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, revealing the dependence of gel morphology and rheology on the identity of the anion. This study shows the potential of urea derivatives in developing materials with specific physical properties (Lloyd & Steed, 2011).
Crystal Structure Analysis : The study of crystal structures of urea derivatives, such as in the work of Kang et al. (2015) on the crystal structure of metobromuron, provides insights into the molecular arrangement and interactions in these compounds (Kang et al., 2015).
Enzyme Inhibition Studies : Urea derivatives have been evaluated for their enzyme inhibition properties. For instance, Fotsch et al. (2001) investigated trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, contributing to the understanding of enzyme interactions with these compounds (Fotsch et al., 2001).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-14-10-8-13(9-11-14)20-18(23)19-12-16-15-6-4-5-7-17(15)22(2)21-16/h8-11H,3-7,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLMCFYEINQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2391399.png)
![3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2391401.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2391402.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)
![N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2391409.png)



![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)